molecular formula C9H10BClO2 B7451394 5-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL

5-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL

Cat. No. B7451394
M. Wt: 196.44 g/mol
InChI Key: VLMNRAHSQMHTBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL, commonly known as CDMBO, is a boron-containing compound that has gained significant attention in recent years due to its unique chemical and biological properties. CDMBO is a versatile compound that has been used in various scientific research applications, including medicinal chemistry, drug discovery, and chemical biology.

Mechanism of Action

The mechanism of action of CDMBO is not fully understood, but it is believed to involve the inhibition of serine hydrolases. Serine hydrolases are a family of enzymes that play important roles in various biological processes, including inflammation and cancer. CDMBO has been shown to inhibit the activity of several serine hydrolases, including fatty acid amide hydrolase (FAAH) and carboxylesterase 1 (CES1).
Biochemical and Physiological Effects:
CDMBO has been shown to have potent anti-cancer activity against a variety of cancer cell lines. It has also been shown to inhibit the activity of serine hydrolases, which are enzymes involved in various biological processes, including inflammation and cancer. In addition, CDMBO has been shown to have anti-inflammatory activity in animal models of inflammation.

Advantages and Limitations for Lab Experiments

CDMBO is a versatile compound that has been used in various scientific research applications. Its synthesis is straightforward, and it can be easily scaled up for large-scale production. However, CDMBO is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on CDMBO. One area of research is the development of CDMBO-based drugs for the treatment of cancer and other diseases. Another area of research is the study of the role of boron-containing compounds in biological systems. Finally, more research is needed to fully understand the mechanism of action of CDMBO and its potential side effects.
In conclusion, CDMBO is a boron-containing compound that has gained significant attention in recent years due to its unique chemical and biological properties. It has been used in various scientific research applications, including medicinal chemistry, drug discovery, and chemical biology. CDMBO has been shown to have potent anti-cancer activity against a variety of cancer cell lines and to inhibit the activity of serine hydrolases, which are enzymes involved in various biological processes. While more research is needed to fully understand the mechanism of action and potential side effects of CDMBO, it is a promising compound with many potential applications in the field of science.

Synthesis Methods

The synthesis of CDMBO involves the reaction of 3,3-dimethyl-1-bromoindan-2-one with boronic acid, followed by the addition of chloroacetyl chloride. The reaction is carried out in the presence of a palladium catalyst and a base. The final product is obtained by purification through column chromatography. The synthesis of CDMBO is a straightforward process that can be easily scaled up for large-scale production.

Scientific Research Applications

CDMBO has been used in various scientific research applications, including medicinal chemistry, drug discovery, and chemical biology. It has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, colon, and lung cancer. CDMBO has also been used as a tool compound to study the role of boron-containing compounds in biological systems. It has been shown to inhibit the activity of serine hydrolases, which are enzymes involved in various biological processes, including inflammation and cancer.

properties

IUPAC Name

5-chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BClO2/c1-9(2)7-5-6(11)3-4-8(7)10(12)13-9/h3-5,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMNRAHSQMHTBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=C(C=C2)Cl)C(O1)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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